Cas no 53-69-0 (Benz[a]acridine,8,10-dimethyl-)
53-69-0 structure
Product Name:Benz[a]acridine,8,10-dimethyl-
Benz[a]acridine,8,10-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benz[a]acridine,8,10-dimethyl-
- 8,10-dimethylbenz[a]acridine
- 8,10-Dimethylbenzo[a]acridine
- 5,7-Dimethyl-1,2-benzacridin
- 5,7-Dimethyl-1,2-benzacridine
- 5,7-Dimethylbenz< c> acridin
- 8,10-Dimethylbenz(a)acridine
- 8,10-Dimethyl-benz[a]acridin
- 8,10-dimethyl-benz[a]acridine
- 8,10-dimethyl-benzo[a]acridine
- AC1L24ON
- Benz(a)acridine, 8,10-dimethyl-
- BRN 0180496
- CTK4J8619
- EINECS 200-180-2
- UNII-2WOM9XQ1W1
- DTXSID30201043
- 2WOM9XQ1W1
- 53-69-0
- AKOS024342689
- 8,10-DIMETHYL-BENZO(A)ACRIDINE
- NS00032815
- Q27255709
-
- Inchi: 1S/C19H15N/c1-12-9-13(2)19-15(10-12)11-17-16-6-4-3-5-14(16)7-8-18(17)20-19/h3-11H,1-2H3
- InChI Key: QJPFZQCEUDMYTG-UHFFFAOYSA-N
- SMILES: N1C2C=CC3C=CC=CC=3C=2C=C2C=C(C)C=C(C)C=12
Computed Properties
- Exact Mass: 257.12055
- Monoisotopic Mass: 257.120449
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 5.5
Experimental Properties
- Density: 0.9329 (rough estimate)
- Boiling Point: 390.58°C (rough estimate)
- Flash Point: 209.5°C
- Refractive Index: 1.7380 (estimate)
- PSA: 12.89
Benz[a]acridine,8,10-dimethyl- Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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